molecular formula C16H17ClN4O2 B2542993 6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide CAS No. 1365627-92-4

6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide

Cat. No. B2542993
CAS RN: 1365627-92-4
M. Wt: 332.79
InChI Key: UKCPCRARYITPGL-UHFFFAOYSA-N
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Description

The compound "6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide" is a chemical entity that belongs to the class of carbohydrazides. Carbohydrazides are compounds that contain a hydrazide functional group attached to a carbonyl group. They are known for their applications in various fields, including medicinal chemistry, due to their potential biological activities.

Synthesis Analysis

The synthesis of carbohydrazide derivatives is typically achieved through the reaction of hydrazides with various electrophiles. For example, the synthesis of N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide was reported to be from the phenyl acetates of 3-acetyl-5-(3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl in an alkaline medium . Although the specific synthesis of "6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of carbohydrazide derivatives can be elucidated using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography. For instance, the crystal structures of various N′2,N′6-bis(benzylidene)pyridine-2,6-dicarbohydrazide derivatives were characterized by X-ray single-crystal diffraction analysis . These techniques provide detailed information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of the compounds.

Chemical Reactions Analysis

Carbohydrazide derivatives can participate in various chemical reactions due to their reactive functional groups. They can act as n-electron donors in charge transfer complexes, as demonstrated by the study of chloranil with 6-(trifluoromethyl)furo(2, 3-b)pyridine-2-carbohydrazide derivatives . These charge transfer complexes were analyzed using UV-Vis spectrophotometry, confirming the interaction between the donor and acceptor molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbohydrazide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like chloro groups and dimethylanilino groups can affect these properties. For example, the sensitivity of 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography indicates that the electronic properties of the carbohydrazide moiety can be exploited for analytical purposes .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antimicrobial Activity : Novel pyridine derivatives have been synthesized for their antimicrobial properties. For instance, studies have shown that certain pyridine carbohydrazide derivatives exhibit significant antimicrobial activities, which could be relevant for developing new antimicrobial agents (Salam et al., 2013).

  • Molecular Docking and Anticancer Activity : Pyridine derivatives have also been investigated for their anticancer potential through molecular docking studies. These compounds, including dihydropyridine derivatives, have shown promising binding energies with target proteins, suggesting a potential pathway for anticancer drug development (Gomha et al., 2020).

  • Antioxidant Properties : Research on pyridine-based compounds has extended into evaluating their antioxidant capabilities. For example, novel pyridine carbohydrazide derivatives have been synthesized and assessed for their superoxide anion scavenging activity, which is crucial for developing antioxidant therapies (Mokhnache et al., 2019).

  • Chemoselective Synthesis Methods : Innovative methods for the chemoselective synthesis of triazolopyridines from hydrazides have been developed, highlighting the versatility of pyridine derivatives in synthesizing complex heterocyclic compounds (Reichelt et al., 2010).

properties

IUPAC Name

6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c1-10-3-5-13(11(2)7-10)18-9-15(22)20-21-16(23)12-4-6-14(17)19-8-12/h3-8,18H,9H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCPCRARYITPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NNC(=O)C2=CN=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide

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